Cas no 2171732-22-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a thioether-containing side chain, which enhances its utility in the preparation of modified peptides with tailored properties. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. The methylsulfanylpropylcarbamoyl moiety introduces a hydrophobic and potentially reactive functional group, making it valuable for structural studies or bioconjugation. This derivative is particularly useful in medicinal chemistry and biochemical research, where precise control over peptide functionalization is required. Its high purity and stability further support reliable performance in synthetic workflows.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid structure
2171732-22-0 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid
CAS番号:2171732-22-0
MF:C23H26N2O5S
メガワット:442.527945041656
CID:6526446
PubChem ID:165959572

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid
    • EN300-1486340
    • 2171732-22-0
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid
    • インチ: 1S/C23H26N2O5S/c1-31-12-6-11-24-22(28)20(13-21(26)27)25-23(29)30-14-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-14H2,1H3,(H,24,28)(H,25,29)(H,26,27)
    • InChIKey: MEMACVIHKXZOLQ-UHFFFAOYSA-N
    • ほほえんだ: S(C)CCCNC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 442.15624311g/mol
  • どういたいしつりょう: 442.15624311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 11
  • 複雑さ: 609
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 130Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1486340-0.25g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid
2171732-22-0
0.25g
$3099.0 2023-05-23
Enamine
EN300-1486340-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid
2171732-22-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1486340-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid
2171732-22-0
1g
$3368.0 2023-05-23
Enamine
EN300-1486340-5.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid
2171732-22-0
5g
$9769.0 2023-05-23
Enamine
EN300-1486340-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid
2171732-22-0
0.05g
$2829.0 2023-05-23
Enamine
EN300-1486340-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid
2171732-22-0
0.5g
$3233.0 2023-05-23
Enamine
EN300-1486340-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid
2171732-22-0
2.5g
$6602.0 2023-05-23
Enamine
EN300-1486340-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid
2171732-22-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1486340-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid
2171732-22-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1486340-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid
2171732-22-0
50mg
$2829.0 2023-09-28

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acidに関する追加情報

Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic Acid (CAS No. 2171732-22-0)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2171732-22-0, features a complex molecular structure that includes multiple functional groups, making it a promising candidate for various biochemical applications. The presence of a fluoren-9-yl moiety and multiple amide functionalities suggests potential roles in drug design and development, particularly in the synthesis of bioactive molecules.

The molecular framework of this compound is characterized by a propanoic acid backbone, which is further modified by the incorporation of a methylsulfanyl group and multiple carbamoyl functionalities. This structural complexity not only makes the compound an intriguing subject for synthetic chemistry but also opens up possibilities for its use in targeted therapeutic interventions. The fluoren-9-ylmethoxycarbonyl group, in particular, is a well-known protecting group in peptide synthesis, indicating that this compound could be utilized in the development of peptide-based drugs or as an intermediate in the synthesis of more complex biomolecules.

In recent years, there has been growing interest in the development of novel compounds with enhanced binding affinity and selectivity for biological targets. The unique structural features of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid make it a valuable asset in this endeavor. Researchers have been exploring its potential as a scaffold for the design of small-molecule inhibitors targeting various disease-related proteins. The combination of hydrophobic and hydrophilic regions within its structure allows for interactions with both polar and non-polar residues on protein surfaces, which is crucial for achieving high binding affinity.

One of the most compelling aspects of this compound is its potential application in the field of proteostasis modulation. Proteostasis refers to the maintenance of protein homeostasis within cells, and dysregulation of this process is associated with numerous diseases, including neurodegenerative disorders and cancer. By targeting specific proteins involved in proteostasis pathways, compounds like 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid could help restore normal cellular function. Recent studies have highlighted the importance of small molecules that can interact with chaperones and other molecular machines involved in protein folding and degradation, making this compound a promising candidate for further investigation.

The synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have been instrumental in achieving efficient and scalable production. These methods allow for the stepwise assembly of the compound's various functional groups, ensuring high yield and purity.

In addition to its potential therapeutic applications, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid may also find utility in chemical biology research. Its structural complexity makes it an excellent tool for studying protein-ligand interactions at a molecular level. By using this compound as a probe, researchers can gain insights into the mechanisms underlying various biological processes. This information can then be leveraged to develop more effective drugs targeting specific diseases.

The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling techniques have enabled researchers to predict how 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid will interact with biological targets at an atomic level. These predictions are crucial for designing experiments and optimizing drug candidates before they enter clinical trials. By integrating experimental data with computational models, scientists can accelerate the drug discovery process and increase the likelihood of success.

The future prospects for 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid are promising, given its unique structural features and potential applications. As research continues to uncover new biological targets and therapeutic strategies, compounds like this one will play an increasingly important role in medicine. The development of novel synthetic methods will further enhance our ability to produce complex molecules like this one efficiently, paving the way for new treatments for a wide range of diseases.

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